

A Comparative Analysis of GPR88 Agonist Binding Affinities

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (1R,2R)-2-PCCA hydrochloride

Cat. No.: B2571117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of several known agonists for the G protein-coupled receptor 88 (GPR88), an emerging therapeutic target for a range of central nervous system disorders. The data presented is supported by detailed experimental protocols to aid in the replication and extension of these findings.

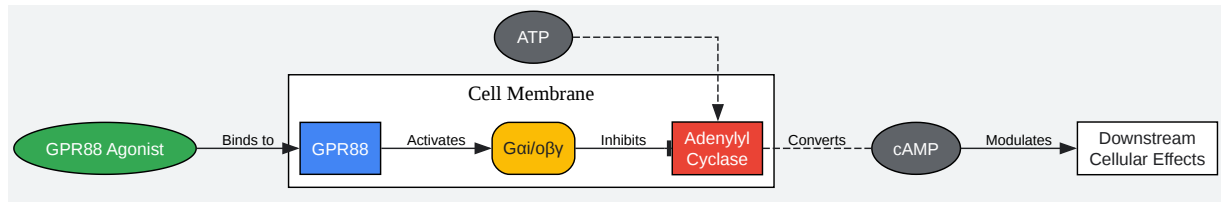
GPR88 Agonist Binding and Functional Potency

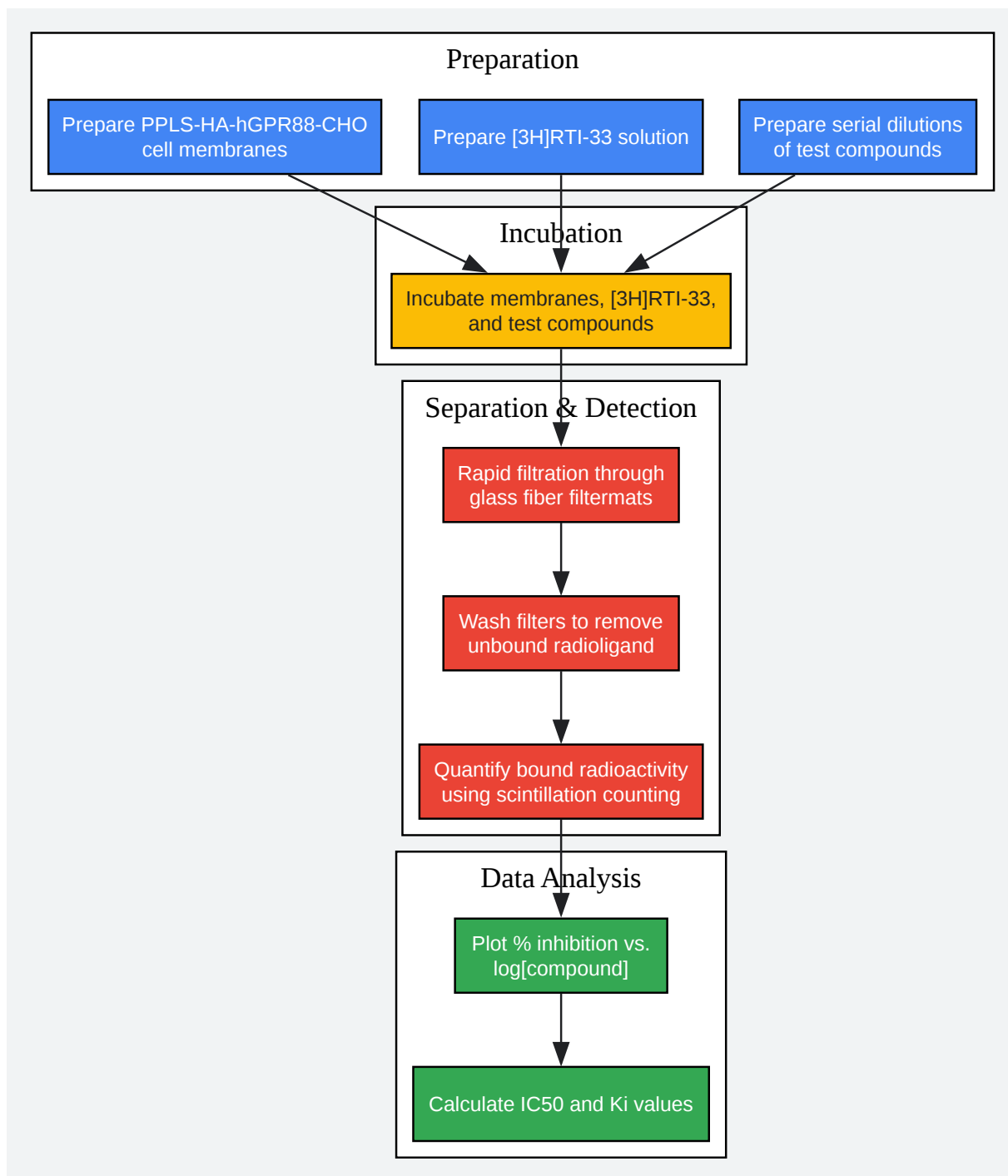
The following table summarizes the in vitro binding affinities (K_i) and functional potencies (EC_{50}) of several prominent GPR88 agonists. Lower K_i and EC_{50} values are indicative of higher binding affinity and greater functional potency, respectively. The data is derived from competitive radioligand binding assays and cAMP functional assays.^[1]

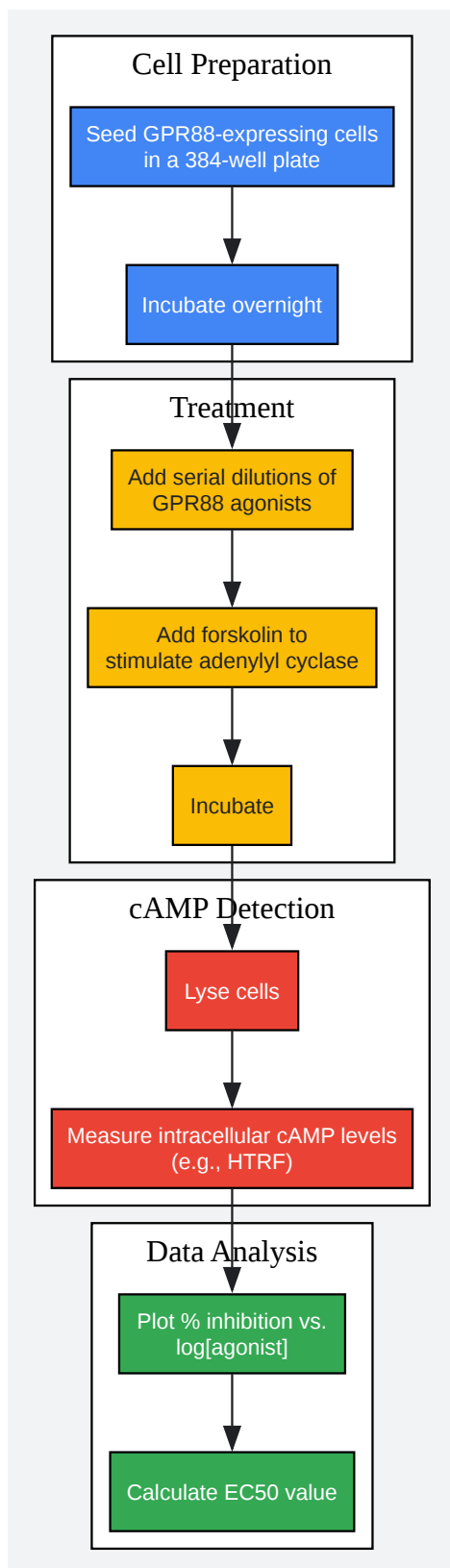
Compound	Binding Affinity (K _i , nM)	Functional Potency (EC ₅₀ , nM)	Cell Line (Binding)	Assay Type (Functional)
RTI-13951-33	224	25, 45	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
(1R,2R)-2-PCCA	277	3.1, 74, 116, 603	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
(S,S)-2-PCCA	487	1738	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
2-AMPP	219	304	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
Compound 4 (2-AMPP analog)	612	>10,000	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
RTI-122	Not Reported	11	Not Reported	cAMP Functional Assay
BI-9508	Not Reported	47	hGPR88-HEK293	Gi1 BRET Assay
GPR88 agonist 3	Not Reported	204	Not Reported	Not Reported

GPR88 Signaling Pathway

GPR88 is an orphan GPCR that primarily couples to the Gα_{i/o} subunit of the heterotrimeric G protein.^{[2][3]} Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).^{[2][3]} This signaling cascade is central to the receptor's role in modulating neuronal activity.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of GPR88 Agonist Binding Affinities]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2571117/docs#a-comparative-analysis-of-gpr88-agonist-binding-affinities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)